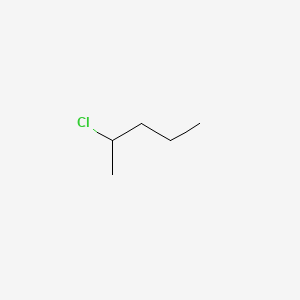
2-Methyladamantane
Overview
Description
. This compound is characterized by its unique cage-like structure, which imparts significant stability and rigidity. It is used in various fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyladamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane using methylating agents under acidic conditions. For instance, the reaction of adamantane with methyl iodide in the presence of aluminum chloride as a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-methyleneadamantane. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Methyladamantane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyladamantanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 2-methyladamantanone back to this compound using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the adamantane structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Chlorine gas, bromine.
Major Products Formed:
Oxidation: 2-Methyladamantanone.
Reduction: this compound.
Substitution: 2-Methyl-2-chloroadamantane, 2-Methyl-2-bromoadamantane.
Scientific Research Applications
2-Methyladamantane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyladamantane and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes or receptors, modulating biological pathways. The cage-like structure of this compound allows it to fit into enzyme active sites or receptor binding pockets, thereby exerting its effects .
Comparison with Similar Compounds
Adamantane: The parent compound of 2-Methyladamantane, characterized by its similar cage-like structure but without the methyl group.
1-Methyladamantane: Another derivative with a methyl group at a different position on the adamantane structure.
2-Methyleneadamantane: A precursor in the synthesis of this compound, featuring a double bond at the 2-position.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability compared to other adamantane derivatives. Its methyl group at the 2-position influences its chemical behavior, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-methyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMODAALDMAYACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3CC(C2)CC1C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220265 | |
| Record name | 2-Methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-56-1 | |
| Record name | 2-Methyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)





